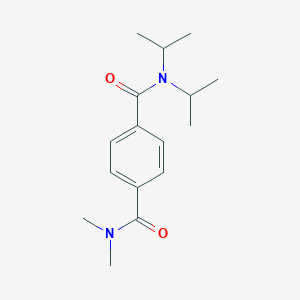![molecular formula C18H15NO5 B5782046 4,7-dimethyl-5-[(4-nitrobenzyl)oxy]-2H-chromen-2-one](/img/structure/B5782046.png)
4,7-dimethyl-5-[(4-nitrobenzyl)oxy]-2H-chromen-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,7-dimethyl-5-[(4-nitrobenzyl)oxy]-2H-chromen-2-one is a chemical compound that belongs to the family of coumarin derivatives. It has been widely used in scientific research as a fluorescent probe for the detection of metal ions and as a potential anticancer agent.
作用機序
The mechanism of action of 4,7-dimethyl-5-[(4-nitrobenzyl)oxy]-2H-chromen-2-one as a fluorescent probe involves the chelation of metal ions by the nitrobenzyl group. This results in a change in the fluorescence properties of the compound, which can be detected and measured.
As an anticancer agent, the compound induces apoptosis in cancer cells by activating the mitochondrial pathway. This involves the release of cytochrome c from the mitochondria, which in turn activates caspases and leads to cell death.
Biochemical and Physiological Effects
Studies have shown that 4,7-dimethyl-5-[(4-nitrobenzyl)oxy]-2H-chromen-2-one exhibits low toxicity towards normal cells, making it a promising candidate for further development as an anticancer agent.
In addition, the compound has been found to have antioxidant properties and to protect against oxidative stress-induced cell damage. It has also been shown to have anti-inflammatory effects and to inhibit the activity of certain enzymes involved in inflammation.
実験室実験の利点と制限
One advantage of using 4,7-dimethyl-5-[(4-nitrobenzyl)oxy]-2H-chromen-2-one in lab experiments is its high selectivity and sensitivity towards metal ions, making it a useful tool for environmental monitoring and biomedical research.
However, one limitation of using the compound is its relatively low solubility in water, which can make it difficult to work with in certain experimental conditions. In addition, further studies are needed to determine the optimal dosage and administration route for the compound as an anticancer agent.
将来の方向性
There are several future directions for the use of 4,7-dimethyl-5-[(4-nitrobenzyl)oxy]-2H-chromen-2-one in scientific research. One direction is the development of new fluorescent probes based on the structure of the compound for the detection of other metal ions.
Another direction is the further exploration of the anticancer potential of the compound, including the development of new formulations and administration routes for improved efficacy and reduced toxicity.
Finally, the compound's antioxidant and anti-inflammatory properties make it a promising candidate for the development of new therapies for a variety of diseases, including neurodegenerative disorders and cardiovascular disease.
合成法
The synthesis of 4,7-dimethyl-5-[(4-nitrobenzyl)oxy]-2H-chromen-2-one involves the reaction of 4,7-dimethylcoumarin with 4-nitrobenzyl bromide in the presence of potassium carbonate in dimethylformamide. The reaction mixture is then heated under reflux for several hours, and the resulting product is purified by column chromatography.
科学的研究の応用
4,7-dimethyl-5-[(4-nitrobenzyl)oxy]-2H-chromen-2-one has been used in scientific research as a fluorescent probe for the detection of metal ions such as copper, zinc, and mercury. The compound exhibits high selectivity and sensitivity towards these metal ions, making it a useful tool for environmental monitoring and biomedical research.
In addition, 4,7-dimethyl-5-[(4-nitrobenzyl)oxy]-2H-chromen-2-one has shown potential as an anticancer agent. Studies have shown that the compound induces apoptosis in cancer cells by activating the mitochondrial pathway. It has also been found to inhibit the proliferation of cancer cells and to have synergistic effects when used in combination with other anticancer drugs.
特性
IUPAC Name |
4,7-dimethyl-5-[(4-nitrophenyl)methoxy]chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO5/c1-11-7-15(18-12(2)9-17(20)24-16(18)8-11)23-10-13-3-5-14(6-4-13)19(21)22/h3-9H,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTKYSQSFXCHAAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=CC(=O)O2)C)C(=C1)OCC3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,7-dimethyl-5-[(4-nitrobenzyl)oxy]-2H-chromen-2-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

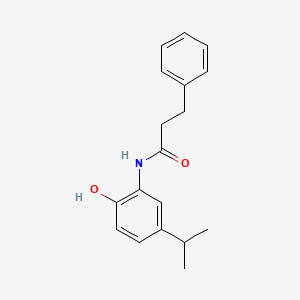
![2-ethoxy-N-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5781973.png)
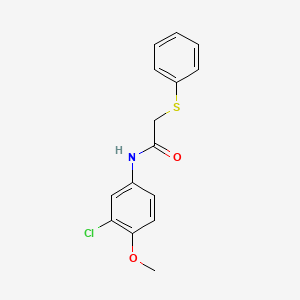
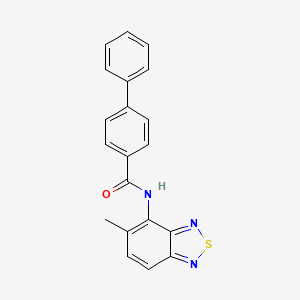
![3-chloro-4-[(2-fluorobenzyl)oxy]-5-methoxybenzaldehyde (4-amino-5-ethyl-4H-1,2,4-triazol-3-yl)hydrazone dihydrochloride](/img/structure/B5781990.png)
![2-[(5-methyl-2-furyl)methylene]-1,3-dioxo-5-indanecarboxylic acid](/img/structure/B5782008.png)
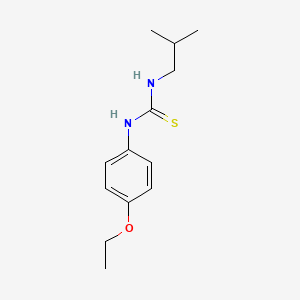
![3-(2,4,8,10-tetramethylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidin-3-yl)propanoic acid](/img/structure/B5782022.png)
![N-{3-[N-(3-bromobenzoyl)ethanehydrazonoyl]phenyl}-5-methyl-2-thiophenecarboxamide](/img/structure/B5782028.png)
![(3-ethoxy-4-methoxybenzyl)[2-(methylthio)phenyl]amine](/img/structure/B5782038.png)
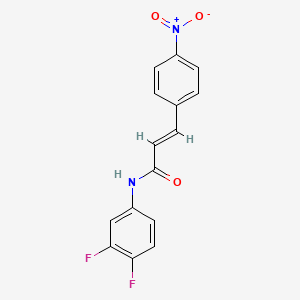
![methyl 2-({[(2-pyridinylmethyl)amino]carbonyl}amino)benzoate](/img/structure/B5782065.png)
![methyl 4-[5-(hydroxymethyl)-2-furyl]benzoate](/img/structure/B5782066.png)
